N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18BrN3O2S2 and its molecular weight is 488.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antituberculosis Applications
Compounds related to N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been synthesized and tested for their antimicrobial properties. For example, new Schiff bases and thiazolidinone derivatives have been characterized by spectral studies and evaluated for antibacterial and antifungal activities, showing potential as antimicrobial agents (Fuloria et al., 2014). Another study synthesized pyrimidine incorporated Schiff base of isoniazid, evaluating it for antimicrobial and antituberculosis activity, highlighting its effectiveness against various bacterial and fungal strains, as well as Mycobacterium tuberculosis (Soni & Patel, 2017).
Antitumor Activity
Research has also focused on synthesizing novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activities. A study detailed the synthesis of various compounds and their potent anticancer activity on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells, with some compounds showing activity comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Anticonvulsant Agents
Another area of application includes the development of anticonvulsant agents. Compounds derived from 4,6-dimethyl-2-thiopyrimidine were synthesized and evaluated for their potential as anticonvulsants. These studies involved docking studies and pharmacological evaluations, demonstrating moderate anticonvulsant activity and presenting a correlation between in silico docking results and in vivo studies (Severina et al., 2020).
Antimicrobial Activity and Quantum Calculations
Compounds have also been synthesized for their antimicrobial activity alongside quantum chemical calculations to predict reactivity and stability. For instance, new sulphonamide derivatives displayed good antimicrobial activity, with computational calculations supporting the experimental findings (Fahim & Ismael, 2019).
Dual Inhibitory Activity
Lastly, some derivatives have been explored for their dual inhibitory activity against enzymes like thymidylate synthase and dihydrofolate reductase, key targets in cancer therapy. The synthesis of classical and nonclassical antifolates demonstrated potent inhibitory activity, presenting a promising approach for developing dual-action anticancer drugs (Gangjee et al., 2008).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S2/c1-13-2-8-16(9-3-13)25-20(27)19-17(10-11-28-19)24-21(25)29-12-18(26)23-15-6-4-14(22)5-7-15/h2-9H,10-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTZAKJWWYPBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.